2-Amino-5-(5-cyano-2-fluorophenyl)pyridine-3-carboxylic acid
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Overview
Description
2-Amino-5-(5-cyano-2-fluorophenyl)pyridine-3-carboxylic acid is a complex organic compound that features a pyridine ring substituted with amino, cyano, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(5-cyano-2-fluorophenyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of 2-amino-5-fluoropyridine, which is then subjected to nitrification, amino acetylation, reduction of nitro groups, diazotization, Schiemann reaction, and hydrolysis of acetyl groups . The reaction conditions often involve the use of solvents like 1,2-dichloroethane and reagents such as cuprous chloride and fluorine gas .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hazardous reagents like fluorine gas.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(5-cyano-2-fluorophenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted pyridine compounds.
Scientific Research Applications
2-Amino-5-(5-cyano-2-fluorophenyl)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(5-cyano-2-fluorophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The amino and cyano groups can participate in hydrogen bonding and other interactions with biological macromolecules, potentially affecting their function. The fluorophenyl group can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoropyridine: Shares the pyridine and fluorine moieties but lacks the cyano and carboxylic acid groups.
5-Amino-2-cyanopyridine: Contains the amino and cyano groups but lacks the fluorophenyl and carboxylic acid groups.
Uniqueness
2-Amino-5-(5-cyano-2-fluorophenyl)pyridine-3-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its potential for medicinal chemistry applications by improving its pharmacokinetic profile.
Properties
IUPAC Name |
2-amino-5-(5-cyano-2-fluorophenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2/c14-11-2-1-7(5-15)3-9(11)8-4-10(13(18)19)12(16)17-6-8/h1-4,6H,(H2,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFICCKRZVTOPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CC(=C(N=C2)N)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687402 |
Source
|
Record name | 2-Amino-5-(5-cyano-2-fluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261921-21-4 |
Source
|
Record name | 2-Amino-5-(5-cyano-2-fluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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